molecular formula C10H11BrO3S B12085659 1-Bromo-2-cyclopropoxy-4-(methylsulfonyl)benzene

1-Bromo-2-cyclopropoxy-4-(methylsulfonyl)benzene

Cat. No.: B12085659
M. Wt: 291.16 g/mol
InChI Key: ADKYONRAMNWPKN-UHFFFAOYSA-N
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Description

1-Bromo-2-cyclopropoxy-4-(methylsulfonyl)benzene is a brominated aromatic compound characterized by three distinct functional groups: a bromine atom at position 1, a cyclopropoxy group at position 2, and a methylsulfonyl group at position 2. This combination of substituents imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The methylsulfonyl group enhances electrophilicity, while the cyclopropoxy moiety introduces steric constraints that influence regioselectivity in cross-coupling reactions .

Properties

Molecular Formula

C10H11BrO3S

Molecular Weight

291.16 g/mol

IUPAC Name

1-bromo-2-cyclopropyloxy-4-methylsulfonylbenzene

InChI

InChI=1S/C10H11BrO3S/c1-15(12,13)8-4-5-9(11)10(6-8)14-7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

ADKYONRAMNWPKN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Br)OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-2-cyclopropoxy-4-(methylsulfonyl)benzene can be achieved through several routes. One common method involves the reaction of phenyl methyl sulfone with bromide under alkaline conditions to obtain 4-Bromophenyl methyl sulfone. This intermediate can then be further reacted with cyclopropyl alcohol to introduce the cyclopropoxy group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and cost-efficiency.

Chemical Reactions Analysis

1-Bromo-2-cyclopropoxy-4-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include copper (I) iodide for coupling reactions and various oxidizing or reducing agents for modifying the sulfonyl group. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

1-Bromo-2-cyclopropoxy-4-(methylsulfonyl)benzene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its bromine atom can undergo substitution reactions, allowing for the introduction of various nucleophiles. This property is crucial for the development of new compounds with tailored functionalities.

Reactions Involved:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or alcohols, facilitating the formation of new derivatives.
  • Oxidation and Reduction: The methylsulfonyl group can be oxidized to form sulfone derivatives or reduced to generate sulfide derivatives.
  • Coupling Reactions: This compound can participate in coupling reactions with other aromatic compounds, leading to biaryl structures that are significant in pharmaceuticals and materials science .

Biological Applications

Potential Biological Activities

Research into the biological activities of derivatives of 1-Bromo-2-cyclopropoxy-4-(methylsulfonyl)benzene has indicated potential applications in medicinal chemistry. The compound's structural features may contribute to interactions with biological targets, potentially leading to therapeutic effects.

Case Study: Anticancer Activity

A study investigated the anticancer properties of various synthesized compounds that included derivatives of 1-Bromo-2-cyclopropoxy-4-(methylsulfonyl)benzene. The results showed promising activity against cancer cell lines, suggesting that modifications to this compound could yield effective anticancer agents .

Pharmaceutical Applications

Pharmaceutical Intermediate

The compound is being explored as a pharmaceutical intermediate due to its ability to undergo various chemical transformations. Its derivatives are being studied for their potential use in drug development, particularly in creating compounds with enhanced bioactivity and specificity towards target proteins.

Industrial Applications

Specialty Chemicals Production

In industrial settings, 1-Bromo-2-cyclopropoxy-4-(methylsulfonyl)benzene is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications that require specific chemical functionalities.

Data Tables

Application Area Details
Chemical SynthesisIntermediate for substitution, oxidation/reduction, and coupling reactions
Biological ResearchPotential anticancer activity; derivatives being studied for biological interactions
Pharmaceutical DevelopmentUsed as an intermediate for synthesizing bioactive compounds
Industrial UseProduction of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-2-cyclopropoxy-4-(methylsulfonyl)benzene involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent groups, focusing on reactivity, applications, and physicochemical properties.

Structural Analogs and Their Key Attributes

Compound Name Substituents (Positions) Molecular Weight (g/mol) CAS Number Key Applications/Reactivity
1-Bromo-2-cyclopropoxy-4-(methylsulfonyl)benzene Br (1), cyclopropoxy (2), SO₂CH₃ (4) Calculated: 305.19* Not provided Cross-coupling reactions, drug intermediates (e.g., kinase inhibitors)
1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene Br (1), SO₂CH₃ (2), CF₃ (4) 317.15 Not provided Agrochemical synthesis (e.g., herbicides), fluorinated drug scaffolds
1-Bromo-4-(methylsulfonyl)benzene Br (1), SO₂CH₃ (4) 235.10 34896-80-5 Suzuki-Miyaura coupling, polymer precursors
1-Bromo-4-(isopropylsulfonyl)benzene Br (1), SO₂CH(CH₃)₂ (4) 261.15 Not provided Sterically hindered intermediates for asymmetric synthesis
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene Br (4), OCH₃ (2), OCH₂OCH₃ (1) 247.09 132532-64-0 Protecting-group strategies, natural product synthesis

*Calculated using standard atomic weights (C: 12.01, H: 1.01, Br: 79.90, O: 16.00, S: 32.07).

Functional Group Impact on Reactivity

  • Cyclopropoxy vs. Trifluoromethyl : The cyclopropoxy group in the target compound introduces strain and steric bulk, favoring nucleophilic substitution at position 1. In contrast, the trifluoromethyl group in the analog () enhances electron-withdrawing effects, increasing electrophilicity at the bromine site for SNAr reactions .
  • Methylsulfonyl vs. Isopropylsulfonyl : The methylsulfonyl group offers moderate steric hindrance, while isopropylsulfonyl derivatives () are bulkier, reducing accessibility for metal-catalyzed coupling reactions .
  • Methoxymethoxy vs. Cyclopropoxy : Methoxymethoxy groups () act as protective groups for hydroxyl moieties, whereas cyclopropoxy groups are more stable under acidic conditions, enabling direct functionalization .

Thermodynamic and Solubility Data

Limited experimental data are available for the target compound. However, analogs suggest:

  • LogP : The cyclopropoxy group likely reduces hydrophobicity (estimated LogP ~2.1) compared to the trifluoromethyl analog (LogP ~3.5) due to decreased fluorine content .
  • Melting Point : Methylsulfonyl derivatives typically exhibit higher melting points (e.g., 1-Bromo-4-(methylsulfonyl)benzene: ~120°C) than alkoxy-substituted analogs .

Biological Activity

1-Bromo-2-cyclopropoxy-4-(methylsulfonyl)benzene is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anti-inflammatory, cytotoxic, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound features a bromine atom, a cyclopropoxy group, and a methylsulfonyl moiety attached to a benzene ring. This unique structure contributes to its biological activity.

Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that derivatives containing methylsulfonyl groups can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Table 1: Inhibition of COX Enzymes by Related Compounds

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3623.8 ± 0.20
4d28.39 ± 0.0334.4 ± 0.10
Celecoxib0.04 ± 0.010.04 ± 0.01

These results suggest that the presence of specific substituents can enhance the anti-inflammatory efficacy of the compound, making it a candidate for further development as an anti-inflammatory agent .

Cytotoxic Activity

The cytotoxic potential of similar compounds has been evaluated against various cancer cell lines, revealing promising results. For example, certain derivatives showed selective cytotoxicity towards human cancer cell lines such as A549 (lung adenocarcinoma) and A375 (melanoma).

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Compound AA549<10
Compound BA3755.7
Compound CHeLa>30

These findings indicate that modifications in the chemical structure can lead to enhanced selectivity and potency against specific cancer types .

The biological activity of 1-Bromo-2-cyclopropoxy-4-(methylsulfonyl)benzene may be attributed to its ability to interact with key biological targets involved in inflammation and cancer progression:

  • COX Inhibition : By inhibiting COX enzymes, the compound can reduce the synthesis of pro-inflammatory mediators such as prostaglandins.
  • Cell Cycle Disruption : Some studies suggest that related compounds induce apoptosis in cancer cells by disrupting cell cycle progression.

Case Studies

A recent study explored the effects of a series of methylsulfonyl-containing compounds on inflammation models in vivo:

  • Carrageenan-Induced Paw Edema : Compounds were administered to evaluate their anti-inflammatory effects in rats, showing significant reductions in edema compared to control groups.
  • Cotton Pellet-Induced Granuloma : The same compounds exhibited reduced granuloma formation, indicating their potential utility as anti-inflammatory agents.

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